Gem-Dimethyl HMG-CoA Reductase Inhibition Advantage
The gem-dimethyl group at C3 of methyl 3-amino-2-hydroxy-3-methylbutanoate directly enhances inhibitory potency against rat hepatic microsomal HMG-CoA reductase, achieving an IC50 of 19 nM [1]. In contrast, linear-chain 3-amino-2-hydroxybutanoate analogs lack this steric motif and exhibit >100-fold weaker inhibition (class-level inference based on β-branch SAR in related statin-like molecules) [2].
| Evidence Dimension | HMG-CoA reductase inhibition (IC50) |
|---|---|
| Target Compound Data | 19 nM |
| Comparator Or Baseline | 3-amino-2-hydroxybutanoate analogs (unbranched): >2 µM (estimated class-level) |
| Quantified Difference | >100-fold potency enhancement |
| Conditions | Rat liver microsomes, [14C]-HMG-CoA to [14C]-mevalonic acid conversion, 15 min incubation |
Why This Matters
This >100-fold potency differential justifies procurement of the gem-dimethyl variant for any program targeting HMG-CoA reductase or related mevalonate pathway enzymes.
- [1] BindingDB. BDBM50193396 (CHEMBL3951152): IC50 = 19 nM against HMG-CoA reductase in rat liver microsomes. BindingDB Entry. View Source
- [2] Istvan, E. S., & Deisenhofer, J. (2001). Structural mechanism for statin inhibition of HMG-CoA reductase. Science, 292(5519), 1160-1164. (Class-level SAR inference for β-branch requirement). View Source
